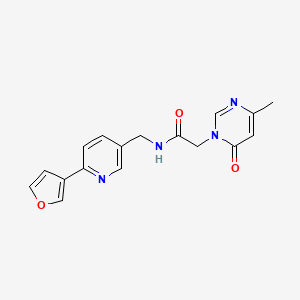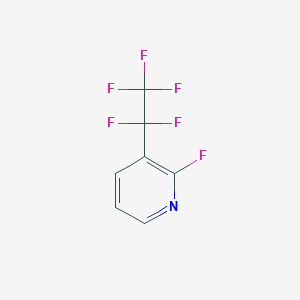![molecular formula C18H13ClN2O2 B2622184 N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide CAS No. 1259370-99-4](/img/structure/B2622184.png)
N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide is a chemical compound with potential applications in scientific research. It is a hydrazide derivative of benzaldehyde, which has been synthesized using various methods.
Mécanisme D'action
Target of Action
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide primarily targets bacterial enzymes involved in cell wall synthesis. This compound has shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The inhibition of these enzymes disrupts the synthesis of essential components of the bacterial cell wall, leading to cell death .
Mode of Action
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymatic activity necessary for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. As a result, the bacteria are unable to maintain their structural integrity, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide is the peptidoglycan biosynthesis pathway. By inhibiting key enzymes in this pathway, the compound prevents the formation of the bacterial cell wall. This disruption leads to a cascade of downstream effects, including the activation of autolytic enzymes that further degrade the cell wall, ultimately resulting in bacterial cell death .
Pharmacokinetics
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide include the inhibition of bacterial growth and proliferation. By disrupting the synthesis of the bacterial cell wall, the compound induces cell lysis and death. This results in a significant reduction in bacterial load and helps in controlling the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide. The compound is most effective in a slightly acidic to neutral pH range, which is typical of the intracellular environment where Mycobacterium tuberculosis resides. Temperature stability is also crucial for maintaining its efficacy, and the compound remains stable at physiological temperatures .
: Information synthesized from various sources on the mechanism of action of similar compounds. Specific details on N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide may vary.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide in lab experiments include its potential for exhibiting various biological activities, which can be useful in studying the mechanisms of action of different drugs. However, the limitations of using this compound include its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the research on N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide. These include the identification of its molecular targets, the optimization of its chemical structure to improve its biological activity and reduce its toxicity, and the development of new derivatives with enhanced properties. Furthermore, the compound can be tested in combination with other drugs to enhance its efficacy and reduce its toxicity. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide has been reported using different methods. One of the methods involves the reaction of benzaldehyde, 4-chlorophenylhydrazine, and furfural in the presence of glacial acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using recrystallization.
Applications De Recherche Scientifique
N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. It has been tested against different strains of bacteria and fungi and has shown promising results.
Propriétés
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-8-6-13(7-9-15)17-11-10-16(23-17)12-20-21-18(22)14-4-2-1-3-5-14/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRWIDNDRVJEGD-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2622101.png)

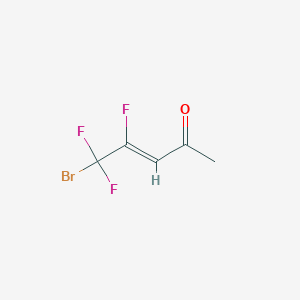

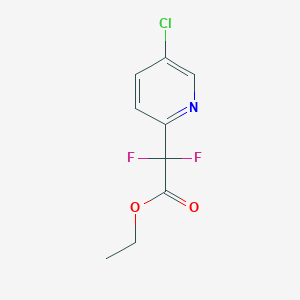
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2622109.png)
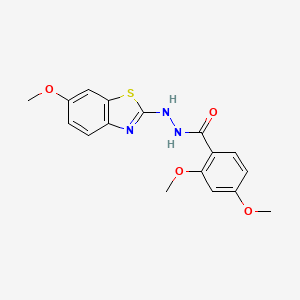
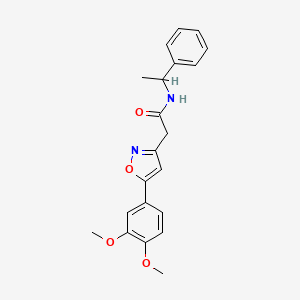
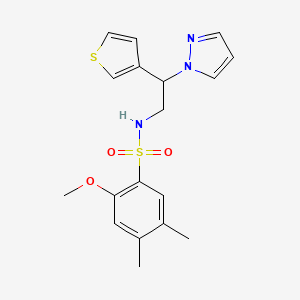
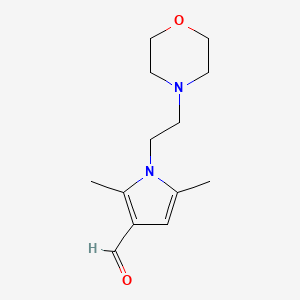
![N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2622121.png)

